3-(5-(4-Fluoro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl)-propionic acid
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Overview
Description
3-(5-(4-Fluoro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl)-propionic acid is a synthetic organic compound that belongs to the thiazolidinone class. This compound is characterized by the presence of a thiazolidinone ring, a fluorobenzylidene group, and a propionic acid moiety. Thiazolidinones are known for their diverse biological activities, making them of significant interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(4-Fluoro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl)-propionic acid typically involves the condensation of 4-fluorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone This intermediate is then cyclized with chloroacetic acid to yield the thiazolidinone ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(5-(4-Fluoro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl)-propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to thiazolidine.
Substitution: The fluorobenzylidene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidinones.
Scientific Research Applications
3-(5-(4-Fluoro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl)-propionic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(5-(4-Fluoro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl)-propionic acid involves its interaction with various molecular targets. The thiazolidinone ring can interact with enzymes and proteins, inhibiting their activity. The fluorobenzylidene group enhances the compound’s binding affinity to its targets, while the propionic acid moiety improves its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Fluorobenzylidene)-2-thioxothiazolidin-4-one
- 5-(4-Fluorobenzylidene)-2-thioxothiazolidin-4-one
- 3-(4-Chlorobenzylidene)-2-thioxothiazolidin-4-one
Uniqueness
3-(5-(4-Fluoro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl)-propionic acid is unique due to the presence of the propionic acid group, which enhances its solubility and bioavailability compared to similar compounds. Additionally, the fluorobenzylidene group provides increased binding affinity to molecular targets, making it a more potent compound in various applications.
Properties
Molecular Formula |
C13H10FNO3S2 |
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Molecular Weight |
311.4 g/mol |
IUPAC Name |
3-[(5E)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
InChI |
InChI=1S/C13H10FNO3S2/c14-9-3-1-8(2-4-9)7-10-12(18)15(13(19)20-10)6-5-11(16)17/h1-4,7H,5-6H2,(H,16,17)/b10-7+ |
InChI Key |
LFISVUKDSDUBDO-JXMROGBWSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/2\C(=O)N(C(=S)S2)CCC(=O)O)F |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)CCC(=O)O)F |
Origin of Product |
United States |
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